![molecular formula C12H12N4O B2743051 2-[3-(Pyridin-4-yloxy)azetidin-1-yl]pyrimidine CAS No. 2415501-91-4](/img/structure/B2743051.png)
2-[3-(Pyridin-4-yloxy)azetidin-1-yl]pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[3-(Pyridin-4-yloxy)azetidin-1-yl]pyrimidine is a heterocyclic compound that features both pyridine and pyrimidine rings connected through an azetidine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer and antimicrobial properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(Pyridin-4-yloxy)azetidin-1-yl]pyrimidine typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through the cyclization of appropriate precursors under basic conditions.
Coupling with Pyridine: The azetidine ring is then coupled with a pyridine derivative using a suitable coupling agent such as palladium catalysts.
Formation of Pyrimidine Ring: The final step involves the formation of the pyrimidine ring through cyclization reactions involving appropriate precursors like amidines and ketones.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions for higher yields, and employing cost-effective reagents and catalysts.
化学反应分析
Types of Reactions
2-[3-(Pyridin-4-yloxy)azetidin-1-yl]pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine or pyrimidine rings using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of reduced derivatives with hydrogen addition.
Substitution: Formation of substituted pyridine or pyrimidine derivatives.
科学研究应用
2-[3-(Pyridin-4-yloxy)azetidin-1-yl]pyrimidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anticancer and antimicrobial properties.
Industry: Used in the development of new materials with specific properties.
作用机制
The mechanism of action of 2-[3-(Pyridin-4-yloxy)azetidin-1-yl]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking the enzyme’s function. The pathways involved can include inhibition of cell proliferation and induction of apoptosis in cancer cells.
相似化合物的比较
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its anticancer properties.
Uniqueness
2-[3-(Pyridin-4-yloxy)azetidin-1-yl]pyrimidine is unique due to its specific structural features, which confer distinct biological activities. Its combination of pyridine, azetidine, and pyrimidine rings makes it a versatile compound for various applications in medicinal chemistry.
属性
IUPAC Name |
2-(3-pyridin-4-yloxyazetidin-1-yl)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O/c1-4-14-12(15-5-1)16-8-11(9-16)17-10-2-6-13-7-3-10/h1-7,11H,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQACBGAOAAVGQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC=CC=N2)OC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
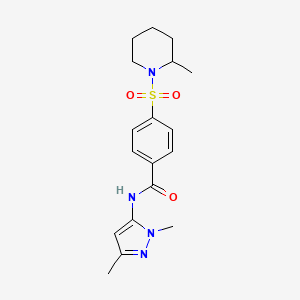
![4-benzyl-3-(4-bromophenyl)-1-thioxo-1H-thiazolo[3,4-a]quinazolin-5(4H)-one](/img/new.no-structure.jpg)
![1-(3-Methoxyphenyl)-3-methyl-3-{1-[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl}urea](/img/structure/B2742973.png)
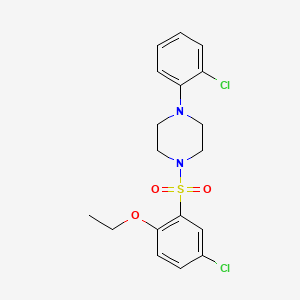
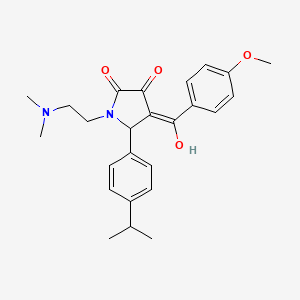
![8-amino-1,3-dimethylbenzo[g]pteridine-2,4(1H,3H)-dione](/img/structure/B2742977.png)
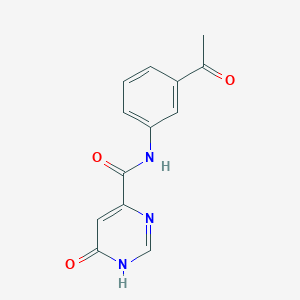
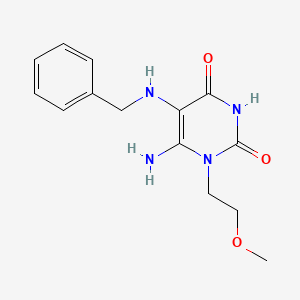
![(Z)-2-(2,5-dimethoxybenzylidene)-8-(pyridin-2-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2742984.png)
![N-(3-fluorophenyl)-N'-[(pyridin-2-yl)methyl]ethanediamide](/img/structure/B2742987.png)
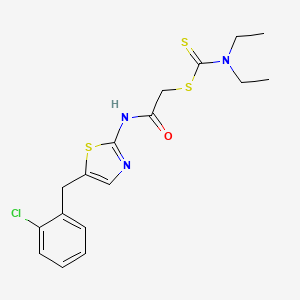
![5-amino-N-(2-ethylphenyl)-1-{[(2-methoxyphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2742990.png)
![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-3-((4-chlorophenyl)sulfonyl)propanamide](/img/structure/B2742991.png)
